molecular formula C15H13NO2S B353006 3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one CAS No. 797780-59-7

3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one

Cat. No. B353006
CAS RN: 797780-59-7
M. Wt: 271.3g/mol
InChI Key: MHFZFKZXERZAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one” likely contains a benzothiazole ring, which is a type of heterocyclic compound. The “3H” in the name suggests that the benzothiazole ring is in the 3-position. The compound also likely contains a methoxy group (-OCH3) and a benzyl group (C6H5CH2-), both attached to the benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiazole ring. The methoxy and benzyl groups could potentially introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing benzothiazole ring. The benzyl group might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzothiazole ring might increase its stability and rigidity. The methoxy group might increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one” would require appropriate safety measures. Without specific data, it’s difficult to predict the exact safety and hazards associated with this compound .

Future Directions

The study of benzothiazole derivatives is an active area of research due to their diverse biological activities. Future research on “3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one” could explore its potential biological activities and develop more efficient synthesis methods .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-18-12-8-6-11(7-9-12)10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZFKZXERZAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-benzyl)-3H-benzothiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.